molecular formula C22H21NO2S B12523678 N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-17-3

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide

Cat. No.: B12523678
CAS No.: 834912-17-3
M. Wt: 363.5 g/mol
InChI Key: YTNHWMAMOKUYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methanesulfonamide group attached to a phenyl ring, which is further connected to a diphenylprop-1-en-1-yl moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(1,2-diphenylprop-1-en-1-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of certain biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-propyn-1-ol
  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the methanesulfonamide group and the diphenylprop-1-en-1-yl moiety

Properties

CAS No.

834912-17-3

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[4-(1,2-diphenylprop-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C22H21NO2S/c1-17(18-9-5-3-6-10-18)22(19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-26(2,24)25/h3-16,23H,1-2H3

InChI Key

YTNHWMAMOKUYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.